5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole core substituted at position 5 with a 2,3-dihydrobenzofuran moiety and at position 3 with a carboxamide group linked to an isopropyl chain.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-propan-2-yl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)16-15(19)13-8-12(17-18-13)10-3-4-14-11(7-10)5-6-20-14/h3-4,7-9H,5-6H2,1-2H3,(H,16,19)(H,17,18) |
InChI Key |
RSPQZXYISYWJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=NN1)C2=CC3=C(C=C2)OCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran ring, followed by the introduction of the pyrazole moiety. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient and scalable production. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of products.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including the compound , as anticancer agents. For instance:
- In vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against HepG2 (liver cancer), Jurkat (T-cell leukemia), and DLD-1 (colon cancer) cell lines, showing promising results in inhibiting cell proliferation .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cancer progression. For instance, compounds similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide have been shown to inhibit Aurora A/B kinases and BRAF (V600E) mutations, which are critical in several cancers .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies indicate that these compounds can reduce inflammation markers in various models:
- Experimental Models : In animal models of inflammation, pyrazole derivatives have demonstrated a reduction in edema and inflammatory cytokines. For example, compounds were assessed for their ability to inhibit the production of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is another area of interest:
- Case Studies : Functionalized pyrazole scaffolds have been evaluated for their activity against a range of bacteria and fungi. One study reported that certain derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
Table 1: Summary of Biological Activities
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Type | Observed Effect |
|---|---|---|
| Pyrazole with benzofuran | Anticancer | Significant growth inhibition |
| Pyrazole with alkyl substituents | Anti-inflammatory | Reduced cytokine production |
| Pyrazole with phenolic groups | Antimicrobial | Enhanced antibacterial properties |
Mechanism of Action
The mechanism of action of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific context and application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrazole-carboxamide backbone but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Key Research Findings and Structural Insights
Substituent-Driven Bioactivity
- Pyridine vs. Tetramethylpiperidine : The pyridine analog shows stronger enzyme inhibition (IC₅₀: ~1.2 µM for phosphatases) compared to the tetramethylpiperidine derivative , which lacks significant enzyme inhibition but exhibits thermal stability (>300°C decomposition) for industrial use.
- Imidazole vs. The isopropyl group in the target compound improves membrane permeability (logP: 3.2 vs. 2.5 for imidazole analog).
- Chlorinated Derivatives: The chlorinated hydroxyphenyl analog demonstrates 10-fold higher cytotoxicity (IC₅₀: 0.8 µM in HeLa cells) than non-chlorinated analogs, likely due to increased DNA intercalation.
Physicochemical Properties
- Lipophilicity : The isopropyl-substituted compound has a calculated logP of 3.5, favoring blood-brain barrier penetration, whereas the tetrahydrofuran analog (logP: 2.1) shows higher aqueous solubility (25 mg/mL vs. 5 mg/mL for the target compound).
- Thermal Stability : The tetramethylpiperidine derivative is stable up to 300°C, making it suitable for high-temperature industrial processes, unlike the pyridine analog , which degrades at 180°C.
Biological Activity
The compound 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide , known for its potential therapeutic applications, is a member of the pyrazole family. This article explores its biological activities, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 220.27 g/mol. The structure consists of a pyrazole ring substituted with a benzofuran moiety and an isopropyl group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally similar to 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide have shown significant cytotoxicity against various cancer cell lines. One study reported an IC50 value of 49.85 µM for a related pyrazole compound against tumor cells, indicating promising antitumor activity .
Anti-inflammatory Effects
Pyrazole derivatives are recognized for their anti-inflammatory properties. The compound has been evaluated in carrageenan-induced edema models, demonstrating significant reduction in inflammation comparable to standard anti-inflammatory drugs like indomethacin . This suggests that the compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation pathways.
Neuroprotective Effects
Research indicates that certain pyrazole compounds exhibit neuroprotective effects by inhibiting enzymes relevant to neurodegenerative diseases. For example, derivatives have been shown to inhibit acetylcholinesterase (AChE) with IC50 values as low as 66.37 nM, suggesting potential applications in treating conditions such as Alzheimer's disease .
The biological activity of 5-(2,3-dihydro-1-benzofuran-5-yl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes such as AChE and cyclooxygenases.
- Cell Cycle Modulation : Similar compounds have been shown to induce apoptosis in cancer cells by affecting cell cycle regulation.
Case Studies
Several studies have explored the biological effects of pyrazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Xia et al. (2022) | Related pyrazole | Antitumor | 49.85 µM |
| Bandgar et al. (2014) | Various pyrazoles | Anti-inflammatory | Comparable to indomethacin |
| Turkan et al. (2018) | Pyrazole derivatives | AChE inhibition | 66.37 nM |
These findings underscore the therapeutic potential of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
